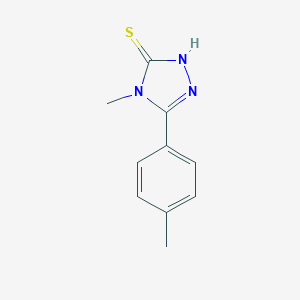

4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions usually require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. For instance, a study highlighted the synthesis of various triazole derivatives and their evaluation against pathogenic bacteria and fungi, indicating promising results for therapeutic applications .

Corrosion Inhibition

This compound has also been studied for its effectiveness as a corrosion inhibitor for metals in acidic environments. Research conducted by Mehmeti and Berisha (2017) demonstrated that this compound significantly reduces corrosion rates of mild steel in sulfuric acid solutions. The electrochemical behavior of this compound was analyzed using techniques such as electrochemical impedance spectroscopy (EIS) and polarization measurements .

Coordination Chemistry

The coordination chemistry of this compound with metal ions has been explored to create novel complexes with potential applications in catalysis and materials science. A study by Taheriha et al. (2015) investigated dimeric and polymeric mercury(II) complexes formed with this ligand, providing insights into their structural properties and reactivity .

Biological Studies

Recent studies have examined the biological activity of triazole derivatives incorporating this compound. For example, Farooq et al. (2023) synthesized various 1,2,4-triazole derivatives with a piperidine moiety and evaluated their biological properties, demonstrating the potential of these compounds in drug development .

Corrosion Inhibition Efficiency

| Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 1.20 | 0 |

| 10 | 0.60 | 50 |

| 20 | 0.30 | 75 |

| 30 | 0.15 | 87 |

Table: Corrosion inhibition efficiency of this compound on mild steel in sulfuric acid solution.

Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Table: Antimicrobial activity of synthesized triazole derivatives including this compound.

Mecanismo De Acción

The mechanism of action of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed biological effects. For example, it may inhibit the growth of microorganisms by disrupting their metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

- 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

- 4-methyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on both the triazole ring and the phenyl ring can enhance its lipophilicity and potentially improve its interaction with biological targets.

Actividad Biológica

4-Methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 138417-37-5) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological implications.

The chemical formula of this compound is C₁₀H₁₁N₃S, with a molecular weight of 205.28 g/mol. The compound features a triazole ring substituted with a methyl group and a para-methylphenyl group, which contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. A study highlighted the synthesis of various triazole derivatives, including this compound. These compounds demonstrated cytotoxic effects against multiple cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma) using the MTT assay. The selectivity towards cancer cells was noteworthy, with some derivatives showing enhanced potency compared to established anticancer agents like fluconazole and ribavirin .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 98.08 |

| Other Derivative A | Panc-1 | >100 |

| Other Derivative B | IGR39 | <50 |

Antimicrobial Properties

In addition to anticancer activity, triazole compounds have been reported to exhibit antimicrobial effects. For instance, studies have shown that certain triazole derivatives possess significant antibacterial and antifungal activities. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Other Pharmacological Activities

The biological spectrum of this compound extends beyond anticancer and antimicrobial activities. Research has indicated potential hypoglycemic effects and antitubercular properties in related triazole compounds. Such findings suggest that this compound could be further explored for its therapeutic applications in diabetes management and tuberculosis treatment .

Case Studies

A notable case study involved the synthesis of a series of triazole derivatives where this compound was included as a lead compound. These derivatives were tested for their ability to inhibit cancer cell migration and proliferation. The results showed that specific modifications to the triazole structure could enhance selectivity and potency against various cancer types .

Propiedades

IUPAC Name |

4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-3-5-8(6-4-7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBRNSIBHZNBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351516 | |

| Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138417-37-5 | |

| Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.